methyl 4-[[3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
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Overview
Description
Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydropyrimidine ring, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, which can be synthesized through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where ethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves esterification to form the benzoate ester, typically using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring and ethoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
- Methyl 4-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
- Methyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate
Uniqueness
Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall pharmacological profile compared to similar compounds.
Biological Activity
Methyl 4-[[3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by a pyrimidine ring linked to a benzoate moiety through an amide bond. The molecular formula is C18H18N2O4 and its molecular weight is approximately 342.35 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 8 to 32 µg/mL, indicating a moderate level of potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 16 |
Streptococcus pneumoniae | 8 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), this compound demonstrated cytotoxic effects. The IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for A549 cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The pyrimidine moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have reported the effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains.
- Anticancer Research : In a preclinical trial published in Cancer Letters, researchers found that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.
Properties
Molecular Formula |
C21H19N3O6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4-[[3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6/c1-3-30-16-10-8-15(9-11-16)24-19(26)17(12-22-21(24)28)18(25)23-14-6-4-13(5-7-14)20(27)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChI Key |
BAIYRZKODASMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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